molecular formula C14H22N2O2 B232034 Carbamic acid, methyl-, 6-(dimethylamino)thymyl ester CAS No. 18659-45-5

Carbamic acid, methyl-, 6-(dimethylamino)thymyl ester

Katalognummer: B232034
CAS-Nummer: 18659-45-5
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: BVSKMTSQXJSFKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, methyl-, 6-(dimethylamino)thymyl ester, also known as tacrine, is a potent acetylcholinesterase inhibitor that has been extensively studied for its potential therapeutic use in treating Alzheimer's disease. Tacrine was the first drug approved by the FDA for the treatment of Alzheimer's disease, but its use has been limited due to its side effects.

Wirkmechanismus

Tacrine works by inhibiting acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, Carbamic acid, methyl-, 6-(dimethylamino)thymyl ester increases the availability of acetylcholine in the brain and improves cognitive function. Tacrine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease. However, its use has been limited due to its side effects, which include nausea, vomiting, diarrhea, and hepatotoxicity. Tacrine has also been shown to have cardiovascular effects, including bradycardia and hypotension.

Vorteile Und Einschränkungen Für Laborexperimente

Tacrine is a potent acetylcholinesterase inhibitor that has been extensively studied for its potential therapeutic use in treating Alzheimer's disease. However, its use has been limited due to its side effects, which makes it difficult to use in lab experiments. Tacrine is also expensive to produce, which makes it difficult for researchers to use in large-scale studies.

Zukünftige Richtungen

There are several future directions for the study of Carbamic acid, methyl-, 6-(dimethylamino)thymyl ester. One direction is to develop new acetylcholinesterase inhibitors that are more effective and have fewer side effects than this compound. Another direction is to study the neuroprotective effects of this compound and its potential use in treating other neurodegenerative disorders. Additionally, researchers could study the cardiovascular effects of this compound and develop strategies to mitigate these effects. Finally, researchers could study the mechanism of action of this compound and its interactions with other drugs to better understand its therapeutic potential.

Synthesemethoden

Tacrine can be synthesized by reacting 2,3-dimethoxybenzaldehyde with N,N-dimethylethylenediamine to form 6-dimethylamino-2,3-dimethoxybenzaldehyde, which is then reacted with thymol to form Carbamic acid, methyl-, 6-(dimethylamino)thymyl ester. The synthesis method for this compound is complex and involves multiple steps, which makes it difficult and expensive to produce.

Wissenschaftliche Forschungsanwendungen

Tacrine has been extensively studied for its potential therapeutic use in treating Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the progressive loss of cognitive function. The pathology of Alzheimer's disease involves the accumulation of beta-amyloid plaques and neurofibrillary tangles in the brain, which leads to the loss of cholinergic neurons. Tacrine works by inhibiting acetylcholinesterase, which increases the availability of acetylcholine in the brain and improves cognitive function.

Eigenschaften

18659-45-5

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

[2-(dimethylamino)-3-methyl-6-propan-2-ylphenyl] N-methylcarbamate

InChI

InChI=1S/C14H22N2O2/c1-9(2)11-8-7-10(3)12(16(5)6)13(11)18-14(17)15-4/h7-9H,1-6H3,(H,15,17)

InChI-Schlüssel

BVSKMTSQXJSFKQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)N(C)C

Kanonische SMILES

CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)N(C)C

18659-45-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.